molecular formula C17H15F3N2O2 B2672734 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea CAS No. 2097862-62-7

3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea

Cat. No.: B2672734
CAS No.: 2097862-62-7
M. Wt: 336.314
InChI Key: HBSSVNFQJSSZDV-UHFFFAOYSA-N
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Description

3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea is a synthetic organic compound that features a benzofuran moiety and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethylphenyl Group:

    Coupling Reaction: The final step involves coupling the benzofuran moiety with the trifluoromethylphenyl group using urea as a coupling agent under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran and trifluoromethylphenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, while the trifluoromethylphenyl group can enhance the compound’s binding affinity and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like psoralen and angelicin, which also contain the benzofuran moiety.

    Trifluoromethylphenyl Derivatives: Compounds such as fluoxetine and celecoxib, which feature the trifluoromethylphenyl group.

Uniqueness

3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea is unique due to the combination of the benzofuran and trifluoromethylphenyl groups, which confer specific chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits.

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2/c18-17(19,20)12-5-7-13(8-6-12)22-16(23)21-9-11-10-24-15-4-2-1-3-14(11)15/h1-8,11H,9-10H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSSVNFQJSSZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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